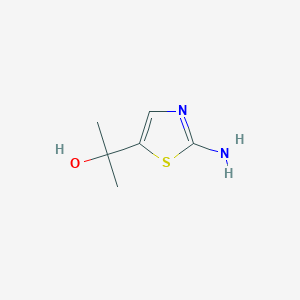
2-(2-Aminothiazol-5-yl)propan-2-ol
Vue d'ensemble
Description
“2-(2-Aminothiazol-5-yl)propan-2-ol” is a chemical compound with the molecular formula C6H10N2OS . It is a yellow solid with a molecular weight of 158.22 .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Aminothiazol-5-yl)propan-2-ol” has been reported in the literature . For instance, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed using 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium . Another process for the preparation of a similar compound, 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride, was also reported .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminothiazol-5-yl)propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group . The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms .
Physical And Chemical Properties Analysis
“2-(2-Aminothiazol-5-yl)propan-2-ol” is a yellow solid . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the literature.
Applications De Recherche Scientifique
Antioxidant Activity
The compound has been utilized in the synthesis of derivatives that exhibit significant antioxidant activity. These derivatives have been tested using ABTS and DPPH scavenging assays, showing excellent potency compared to standard ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Drug Discovery
2-Aminothiazole derivatives, including “2-(2-Aminothiazol-5-yl)propan-2-ol”, have shown potent and selective nanomolar inhibitory activity against various human cancer cell lines . This makes them valuable scaffolds in the development of new anticancer drugs, particularly in overcoming drug resistance and reducing side effects.
Catalyst-Free Synthesis
The compound has been used in a catalyst-free multicomponent synthesis method. This approach is environmentally friendly and offers superior green credential parameters, such as metal-free synthesis, faster reaction times, and higher yields without the need for column chromatography .
HepG2 Cell Line Anti-proliferative Effects
Derivatives of “2-(2-Aminothiazol-5-yl)propan-2-ol” have been analyzed against the HepG2 cell line, with some compounds showing good anti-proliferative effects . This indicates potential therapeutic applications in treating liver cancer.
Broad Pharmacological Spectrum
The 2-aminothiazole scaffold is known for its broad pharmacological spectrum, including antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This diversity makes it a versatile compound for various therapeutic applications.
Synthetic Chemistry
The compound serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules. For example, it has been involved in the synthesis of pyrimidine derivatives, which are important in medicinal chemistry .
Orientations Futures
The future directions for “2-(2-Aminothiazol-5-yl)propan-2-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic strategies and structural modifications could also be a focus for future research .
Mécanisme D'action
Target of action
Compounds with a 2-aminothiazole scaffold are known to have a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . They act on a variety of targets, depending on the specific compound and its structure.
Mode of action
The mode of action of these compounds can vary widely, depending on their specific structure and the target they interact with. For example, some 2-aminothiazole derivatives have been found to inhibit the growth of cancer cells .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some 2-aminothiazole derivatives have been found to have anticancer activity, suggesting that they may affect pathways involved in cell growth and proliferation .
Result of action
The result of the action of these compounds can vary, depending on their specific structure and the target they interact with. For example, some 2-aminothiazole derivatives have been found to inhibit the growth of cancer cells .
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,9)4-3-8-5(7)10-4/h3,9H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKNCHWZGPGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(S1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


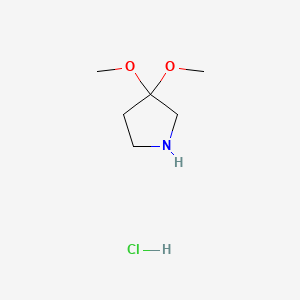
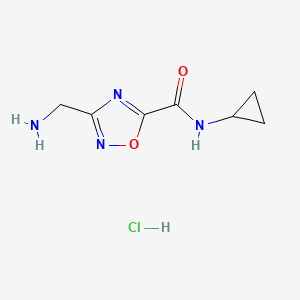
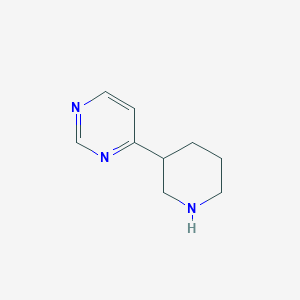
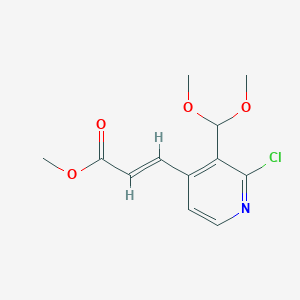
![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)
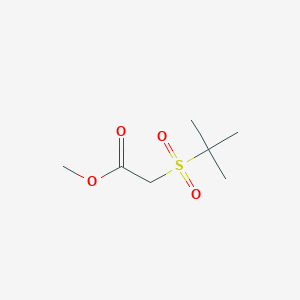
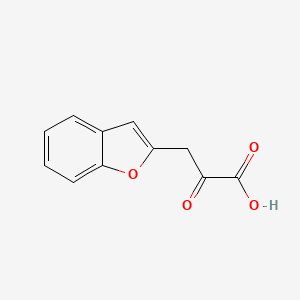


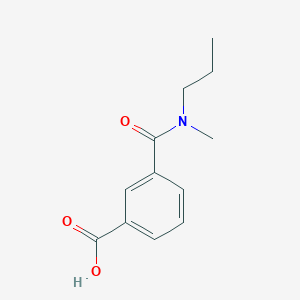
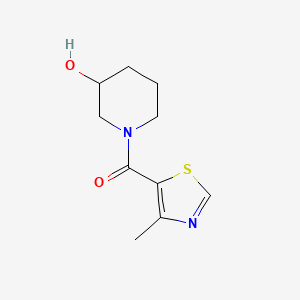
![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)
